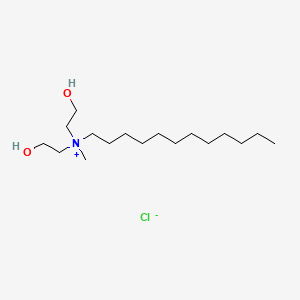

N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dodecyl-bis(2-hydroxyethyl)-methylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRQEOLOGGLDGM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051870 | |

| Record name | N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22340-01-8 | |

| Record name | 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22340-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, bis(2-hydroxyethyl)methyldodecyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022340018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylbis(2-hydroxyethyl)methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride, a cationic surfactant of significant interest in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed, practical understanding of this compound.

Introduction and Significance

Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride is a quaternary ammonium compound (QAC) that exhibits a unique combination of properties owing to its molecular structure. It possesses a long hydrophobic dodecyl chain, a cationic quaternary ammonium head group, and two hydrophilic hydroxyethyl groups. This amphiphilic nature imparts excellent surfactant properties, including emulsification, antistatic, and sterilization capabilities.[1][2][3][4] The presence of hydroxyl groups enhances its water solubility and compatibility with anionic surfactants, making it a versatile ingredient in various formulations.[3][4]

Its applications are diverse, ranging from being a cleaning agent for metal surfaces and silicon wafers to its use as a flotation agent in mineral processing and an antistatic agent in textiles.[2][3][4] The potent disinfectant properties of this QAC also make it a valuable component in hygiene and sterilization products.[5]

Table 1: Physicochemical Properties of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride

| Property | Value | Source |

| CAS Number | 22340-01-8 | [3][4][6][7] |

| Molecular Formula | C₁₇H₃₈ClNO₂ | [6][8] |

| Molecular Weight | 323.95 g/mol | [6][8] |

| Appearance | Yellow transparent liquid/Pale yellow paste | [3][7] |

| Solubility | Soluble in water and ethanol | [3][4] |

Synthesis Pathway: The Menschutkin Reaction

The synthesis of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride is primarily achieved through the Menschutkin reaction. This fundamental reaction in organic chemistry involves the quaternization of a tertiary amine with an alkyl halide.[9] In this specific synthesis, the tertiary amine is N-methyldiethanolamine, and the alkylating agent is 1-chlorododecane (dodecyl chloride).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the N-methyldiethanolamine acts as a nucleophile, attacking the electrophilic carbon atom of the dodecyl chloride, which bears the chlorine leaving group. The choice of solvent is crucial for the reaction's efficiency, with polar aprotic or polar protic solvents generally favoring the SN2 pathway.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride.

Materials:

-

N-methyldiethanolamine (reagent grade)

-

1-Chlorododecane (dodecyl chloride) (reagent grade)

-

Ethanol or Acetonitrile (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Reactant Charging: In a clean, dry round-bottom flask, dissolve N-methyldiethanolamine (1.0 molar equivalent) in a suitable volume of anhydrous ethanol or acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add 1-chlorododecane (1.0-1.1 molar equivalents) dropwise at room temperature. An excess of the alkylating agent can help drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt, which may be less soluble in the reaction solvent than the starting materials. A typical reaction time is 24-48 hours.

-

Reaction Completion: Once the reaction is deemed complete (disappearance of the starting amine spot on TLC), the mixture is cooled to room temperature.

Purification of the Product

Purification is a critical step to remove unreacted starting materials and any side products. For quaternary ammonium salts, precipitation is a common and effective method.

Experimental Protocol: Purification

Materials:

-

Reaction mixture from the synthesis step

-

Diethyl ether or Hexane (reagent grade)

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

Precipitation: Slowly add the cooled reaction mixture to a beaker containing a large excess of a non-polar solvent such as diethyl ether or hexane, while stirring vigorously. The product, being a salt, will precipitate out of the non-polar solvent.[9]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid product on the filter with several portions of the non-polar solvent to remove any residual unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent. The final product should be a pale yellow, viscous liquid or paste.[3][7]

Characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretching | Hydroxyl (-OH) |

| ~2920 and ~2850 | C-H stretching | Aliphatic (dodecyl chain) |

| ~1465 | C-H bending | Aliphatic (-CH₂- and -CH₃) |

| ~1050 | C-O stretching | Alcohol |

| ~950 | C-N stretching | Quaternary ammonium group |

The presence of a broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl groups. Strong absorptions around 2920 and 2850 cm⁻¹ confirm the presence of the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (Proton NMR):

-

~0.88 ppm (triplet): Terminal methyl group (-CH₃) of the dodecyl chain.

-

~1.26 ppm (broad multiplet): Methylene protons (-(CH₂)₉-) of the dodecyl chain.

-

~1.70 ppm (multiplet): Methylene protons adjacent to the nitrogen (-N⁺-CH₂-CH₂-).

-

~3.10 ppm (singlet): Methyl protons on the nitrogen atom (-N⁺-CH₃).

-

~3.40 ppm (multiplet): Methylene protons attached to the nitrogen (-N⁺-CH₂-).

-

~3.90 ppm (multiplet): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

~4.50 ppm (broad singlet): Hydroxyl protons (-OH). The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR):

-

~14 ppm: Terminal methyl carbon of the dodecyl chain.

-

~22-32 ppm: Methylene carbons of the dodecyl chain.

-

~48 ppm: Methyl carbon on the nitrogen atom.

-

~58 ppm: Methylene carbons adjacent to the hydroxyl group.

-

~65 ppm: Methylene carbons attached to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.

Expected Result:

-

Technique: Electrospray Ionization (ESI) is suitable for analyzing quaternary ammonium salts.

-

Expected Ion: In positive ion mode, the spectrum should show a prominent peak corresponding to the cationic part of the molecule: [C₁₇H₃₈NO₂]⁺.

-

Expected m/z: The mass-to-charge ratio (m/z) for this cation is approximately 288.3. The exact mass can be calculated for high-resolution mass spectrometry to confirm the elemental formula.

Conclusion

This guide has detailed the synthesis, purification, and characterization of Dodecyl bis(2-hydroxyethyl) methyl ammonium chloride. The Menschutkin reaction provides a reliable route for its synthesis, and a straightforward precipitation method can be employed for its purification. The structural integrity and purity of the final product can be rigorously confirmed using a combination of FTIR, NMR, and mass spectrometry. The information presented herein serves as a valuable resource for scientists and researchers working with this versatile cationic surfactant.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Menschutkin reaction. (2023, October 29). In Wikipedia. [Link]

-

PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]

-

Kerui Chemicals. (n.d.). Dodecyl bis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]

- Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.

-

MDPI. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Retrieved from [Link]

-

Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved from [Link]

-

Kerui Chemicals. (n.d.). Dodecyl bis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium Chloride (CAS 22340-01-8): Potent Disinfectant & Cationic Surfactant. Retrieved from [Link]

-

Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved from [Link]

- Google Patents. (n.d.). US3369046A - 2-hydroxy-alkyl-benzyl quaternary ammonium compounds.

-

PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 3. Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride [chemball.com]

- 4. China Dodecyl bis(2-hydroxyethyl)methylammonium chloride , CAS No. 22340-01-8 factory and manufacturers | Kerui Chemicals [keruichemical.com]

- 5. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 6. US3468816A - Method of purifying an impure quaternary ammonium salt by addition of an epoxide - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dodecylbis(2-hydroxyethyl)methylammonium chloride | C17H38ClNO2 | CID 31146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Critical micelle concentration of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride.

An In-Depth Technical Guide to the Critical Micelle Concentration of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Introduction

This compound is a cationic quaternary ammonium compound that has garnered significant interest across various industries, including personal care, pharmaceuticals, and industrial cleaning.[1][2] Its molecular structure, featuring a dodecyl hydrophobic tail and a hydrophilic head group containing two hydroxyl groups, imparts valuable surfactant properties such as emulsification, conditioning, and antimicrobial activity.[1][3] A fundamental parameter that governs the physicochemical behavior and application of this surfactant is its Critical Micelle Concentration (CMC).

The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates known as micelles.[4] This phenomenon leads to abrupt changes in several physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[4] Understanding and accurately determining the CMC is paramount for optimizing formulations, ensuring product efficacy, and gaining insights into molecular interactions. For this compound, a reported CMC value is 3.24 x 10⁻³ mol/L , as determined by surface tension measurements.[5]

This guide provides a comprehensive overview of the theoretical underpinnings of micellization, the factors influencing the CMC of this specific surfactant, and detailed experimental protocols for its determination, tailored for researchers, scientists, and drug development professionals.

Chapter 1: The Theory of Micellization

The self-assembly of surfactants into micelles is a thermodynamically driven process governed by the unique amphiphilic nature of these molecules. Each molecule of this compound possesses a dual character: a long hydrocarbon dodecyl chain that is hydrophobic (water-repelling) and a quaternary ammonium head group with two hydroxyethyl substituents that is hydrophilic (water-attracting).

In an aqueous environment at low concentrations, the surfactant monomers primarily adsorb at the air-water or container-water interface, orienting their hydrophobic tails away from the water. This adsorption reduces the surface tension of the water. As the concentration increases, the interface becomes saturated with monomers. At the CMC, a point of minimum free energy is reached through the formation of micelles in the bulk of the solution.[6]

Within a spherical micelle, the hydrophobic tails aggregate to form a nonpolar core, effectively shielded from the aqueous environment. The hydrophilic head groups, in contrast, form the outer shell, or corona, remaining in contact with the surrounding water molecules. This aggregation is an entropically favorable process, as the ordered water molecules that previously surrounded the hydrophobic chains are released into the bulk solvent, leading to an overall increase in the entropy of the system.

Figure 1: Simplified 2D representation of a spherical micelle.

Chapter 2: Factors Influencing the CMC

The precise CMC value of this compound is sensitive to both its molecular structure and the surrounding environmental conditions.

| Factor | Influence on CMC | Rationale |

| Hydrophobic Group Structure | An increase in the length of the alkyl chain (hydrophobicity) leads to a logarithmic decrease in the CMC. | A larger hydrophobic tail has a lower solubility in water, which promotes the formation of micelles at a lower concentration to minimize unfavorable interactions with water molecules.[7] |

| Hydrophilic Head Group | The presence of the two hydroxyethyl groups increases the hydrophilicity of the head group. This can lead to a higher CMC compared to similar surfactants without these groups. | Increased hydrophilicity enhances the surfactant's solubility in water, requiring a higher concentration of monomers to reach the point of micelle formation.[7] |

| Counter-ion (Chloride) | The nature and concentration of counter-ions significantly affect the CMC of ionic surfactants. | The chloride counter-ions are partially bound to the micelle's surface, which helps to shield the electrostatic repulsion between the positively charged quaternary ammonium head groups. This stabilization of the micelle structure leads to a lower CMC. |

| Addition of Electrolytes | Adding an electrolyte (e.g., NaCl) to the solution decreases the CMC. | The increased concentration of counter-ions in the bulk solution further reduces the electrostatic repulsion between the head groups, making micelle formation more favorable at lower surfactant concentrations.[7] |

| Temperature | The effect of temperature on the CMC of ionic surfactants is generally less pronounced than for non-ionic surfactants. | For some cationic surfactants, the CMC may initially decrease with temperature and then increase. This complex behavior is a result of the competing effects of decreased hydration of the hydrophilic group and disruption of the structured water around the hydrophobic group at higher temperatures. |

| pH | The CMC of quaternary ammonium compounds is relatively stable over a wide pH range. | Unlike surfactants with amine or carboxylate head groups, the positive charge on the quaternary ammonium nitrogen is permanent and not subject to protonation or deprotonation with changes in pH. |

Chapter 3: Experimental Determination of the CMC

Several well-established techniques can be employed to determine the CMC of this compound. The choice of method often depends on the required precision, the nature of the sample, and the available instrumentation.

Method 1: Surface Tensiometry

Principle: This is a classic and widely used method that relies on the principle that surfactant monomers reduce the surface tension of a solvent.[3] Below the CMC, the surface tension decreases linearly with the logarithm of the surfactant concentration. Once micelles begin to form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension plateaus.[8] The CMC is identified as the concentration at the intersection of these two linear regions.[8]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity deionized water.

-

Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution. The concentration range should span the expected CMC.

-

Temperature Equilibration: Allow each solution to equilibrate at a constant, controlled temperature, as surface tension is temperature-dependent.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method). Ensure the ring or plate is thoroughly cleaned between measurements.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C).

-

CMC Determination: Identify the breakpoint in the plot. The concentration corresponding to this breakpoint is the CMC. This can be determined by fitting linear regressions to the two distinct portions of the curve and finding their intersection.[8]

Figure 2: Workflow for CMC determination by surface tensiometry.

Method 2: Conductometry

Principle: This method is particularly suitable for ionic surfactants like this compound.[3] The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity changes (the slope of the line decreases). This is because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counter-ions, reducing the total number of effective charge carriers.[5] The CMC is the concentration at which this change in slope occurs.

Experimental Protocol:

-

Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water.

-

Temperature Control: Place the solutions in a thermostated water bath to maintain a constant temperature.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter.

-

Data Plotting: Plot the specific conductivity (κ) against the surfactant concentration.

-

CMC Determination: The plot will show two linear regions with different slopes. The CMC is determined from the concentration at the intersection of these two lines.[3]

Figure 3: Workflow for CMC determination by conductometry.

Method 3: Fluorescence Spectroscopy

Principle: This is a highly sensitive method that utilizes a hydrophobic fluorescent probe, such as pyrene.[3][9] In a polar environment like water, pyrene exhibits a characteristic fluorescence emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[10] This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the vibrational fine structure of its emission spectrum.[3][11] By monitoring these changes as a function of surfactant concentration, the onset of micelle formation, and thus the CMC, can be accurately determined.

Experimental Protocol:

-

Probe Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Sample Preparation: Prepare a series of surfactant solutions. To each, add a small aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low and constant across all samples. Gently mix and allow the solvent to evaporate.

-

Equilibration: Allow the solutions to equilibrate, typically for several hours in the dark, to ensure the probe is fully partitioned.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm.

-

Data Analysis: A common approach is to analyze the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum. A plot of the I₁/I₃ ratio versus surfactant concentration will show a sigmoidal decrease, with the inflection point corresponding to the CMC.[10]

Figure 4: Workflow for CMC determination by fluorescence spectroscopy.

Chapter 4: Data Presentation and Comparison

Summarizing the experimental approaches provides a clear overview for selecting the most appropriate method for a given research objective.

| Method | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Change in surface tension | Direct, intuitive, and applicable to both ionic and non-ionic surfactants.[5] | Can be sensitive to impurities; requires precise temperature control. |

| Conductometry | Change in electrical conductivity | Simple, rapid, and precise for ionic surfactants. | Not suitable for non-ionic surfactants or in high-conductivity media. |

| Fluorescence Spectroscopy | Change in probe's microenvironment | Very sensitive, requires small sample volumes, and can be used in complex systems.[3][9] | It is an indirect method; the probe itself might slightly alter the CMC. |

Reported and Illustrative CMC Data:

| Surfactant | Method | Conditions | CMC (mol/L) | Reference |

| This compound | Surface Tension | Aqueous Solution | 3.24 x 10⁻³ | [5] |

| Illustrative Example | Conductometry | 0.01 M NaCl | Lower than in pure water | [7] |

| Illustrative Example | Fluorescence | 40 °C | Varies | [7] |

Conclusion

The Critical Micelle Concentration is a cornerstone parameter for characterizing the behavior of this compound. Its determination is essential for applications ranging from the design of effective drug delivery systems, where micelles act as solubilizing agents for hydrophobic drugs, to the formulation of high-performance personal care and cleaning products. As demonstrated, a variety of robust experimental techniques are available for its measurement, each with distinct principles and advantages. A thorough understanding of these methods and the factors that influence the CMC enables researchers and formulation scientists to harness the full potential of this versatile cationic surfactant.

References

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

Wang, Y., et al. (2020). N-methyl dodecyl ammonium chloride as the novel collector in selective flotation separation. International Journal of Mining, Reclamation and Environment, 34(1), 1-13. Retrieved from [Link]

-

MDPI. (2023). Surface Activity, Wetting, and Aggregation of a Perfluoropolyether Quaternary Ammonium Salt Surfactant with a Hydroxyethyl Group. Molecules, 28(20), 7149. Retrieved from [Link]

-

U.S. EPA. (n.d.). 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) - Substance Details. Retrieved from [Link]

-

Kerui Chemicals. (n.d.). Coco bis(2-hydroxyethyl) methyl ammonium chloride. Retrieved from [Link]

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

-

PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in.... Retrieved from [Link]

-

Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved from [Link]

-

NIH. (2019). Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery. Nature Biomedical Engineering, 3(6), 465-475. Retrieved from [Link]

-

RSC Publishing. (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Densities, Conductivities, and Aggregation Numbers of Aqueous Solutions of Quaternary Ammonium Surfactants with Hydroxyethyl Substituents in the Headgroups. Retrieved from [Link]

-

Pharmaceutical Press. (n.d.). Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. China Dodecyl bis(2-hydroxyethyl)methylammonium chloride , CAS No. 22340-01-8 factory and manufacturers | Kerui Chemicals [keruichemical.com]

- 3. Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride [chemball.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. journalssystem.com [journalssystem.com]

- 6. mdpi.com [mdpi.com]

- 7. Bis(2-hydroxyethyl)methyloleylammonium chloride | C23H48ClNO2 | CID 6436489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Micelles with Ultralow Critical Micelle Concentration as Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ionic liquid,CAS#:22340-01-8,十二烷基双羟乙基甲基氯化铵,dodecylbis(2-hydroxyethyl)methylammonium chloride [en.chemfish.com]

- 10. Dodecylbis(2-hydroxyethyl)methylammonium chloride | C17H38ClNO2 | CID 31146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of Di(2-hydroxyethyl)methyldodecylammonium chloride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Di(2-hydroxyethyl)methyldodecylammonium chloride (DHMAC) is a cationic surfactant of significant interest across various industrial and pharmaceutical applications, including metal surface cleaning, as an emulsifier, and as an antistatic agent in textiles.[1][2] Its efficacy in these roles is intrinsically linked to its behavior in aqueous environments, specifically its solubility and stability. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of DHMAC, with a detailed focus on its solubility characteristics and stability profile in aqueous solutions. We will explore the theoretical underpinnings of its behavior, present available data, and detail robust experimental protocols for the precise determination of these critical parameters. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working with DHMAC and related quaternary ammonium compounds (QACs).

Introduction: Understanding Di(2-hydroxyethyl)methyldodecylammonium chloride (DHMAC)

Di(2-hydroxyethyl)methyldodecylammonium chloride, a quaternary ammonium compound, possesses a molecular structure characterized by a positively charged nitrogen atom covalently bonded to a methyl group, a long dodecyl hydrocarbon chain, and two hydroxyethyl groups. This amphiphilic nature, with a hydrophilic cationic head and a hydrophobic alkyl tail, dictates its surfactant properties.

Molecular Structure:

Key Physicochemical Properties: A summary of the key physicochemical properties of DHMAC is provided in Table 1.

Table 1: Physicochemical Properties of Di(2-hydroxyethyl)methyldodecylammonium chloride

| Property | Value | Source |

| Chemical Name | Di(2-hydroxyethyl)methyldodecylammonium chloride | |

| Synonyms | N,N-bis(2-hydroxyethyl)-N-methyl-N-dodecylammonium chloride, Dodecylbis(2-hydroxyethyl)methylammonium chloride | [2][3] |

| CAS Number | 22340-01-8 | [2][3] |

| Molecular Formula | C17H38ClNO2 | [4] |

| Molecular Weight | 323.95 g/mol | [4][5] |

| Appearance | Pale yellow paste or liquid | [2][3] |

Aqueous Solubility of DHMAC

The solubility of DHMAC in water is a critical parameter for its formulation and application. As a cationic surfactant, its solubility is influenced by temperature, pH, and the presence of other electrolytes.

General Solubility

DHMAC is known to be soluble in water and ethanol.[1][6][7] The presence of the hydrophilic hydroxyethyl groups and the cationic charge contribute to its miscibility with polar solvents like water.

Factors Influencing Solubility

-

pH: The cationic nature of DHMAC, a quaternary ammonium salt, means its positive charge is permanent and independent of the solution's pH. Therefore, significant changes in solubility due to pH variations are not expected, unlike for primary, secondary, or tertiary amines.

-

Electrolytes: The presence of salts in the aqueous solution can influence the solubility of surfactants, a phenomenon known as the "salting-out" or "salting-in" effect. For ionic surfactants like DHMAC, the addition of electrolytes can affect the critical micelle concentration (CMC) and, consequently, the overall solubility.[8][9]

Micellization and Critical Micelle Concentration (CMC)

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution begin to aggregate into micelles. This is a key characteristic of any surfactant.[10][11][12][13] The CMC is an important parameter as it influences properties like surface tension and solubilization capacity.[10][11][12][13] While a specific experimentally determined CMC for DHMAC is not widely published, it is a critical parameter to determine for any formulation work.

Stability of DHMAC in Aqueous Solutions

The stability of DHMAC is paramount for ensuring its efficacy and safety in various applications. Degradation can lead to a loss of performance and the formation of potentially undesirable byproducts.

Thermal Stability

DHMAC is reported to have stable performance at temperatures below 85°C.[1][6][7] Above this temperature, thermal degradation may occur. The primary degradation pathways for quaternary ammonium salts at elevated temperatures include Hofmann elimination and nucleophilic substitution.[1]

-

Hofmann Elimination: This pathway involves the abstraction of a β-hydrogen by a counter-ion or base, leading to the formation of an alkene and a tertiary amine.

-

Nucleophilic Substitution: The chloride counter-ion can act as a nucleophile, attacking one of the alkyl groups attached to the nitrogen atom, resulting in the formation of an alkyl chloride and a tertiary amine.

pH-Dependent Stability and Hydrolysis

While the charge of the quaternary ammonium head group is pH-independent, the overall stability of the molecule in an aqueous solution can be influenced by pH, particularly at extreme acidic or basic conditions which can catalyze hydrolysis.[14][15] For DHMAC, the ester-like linkages are absent, but the ether linkages in the hydroxyethyl groups could potentially be susceptible to cleavage under harsh conditions, although this is generally less facile than ester hydrolysis. The primary concern for many quaternary ammonium compounds is their stability in the presence of strong bases, which can promote Hofmann elimination.

Potential Degradation Pathways

A general understanding of QAC degradation suggests that under significant thermal or chemical stress, DHMAC could potentially degrade via the following pathways:

-

Hofmann Elimination: Leading to the formation of dodecene and N,N-di(2-hydroxyethyl)methylamine.

-

Nucleophilic Substitution: Resulting in the formation of 1-chlorododecane and N,N-di(2-hydroxyethyl)methylamine.

-

Cleavage of Hydroxyethyl Groups: Under harsh conditions, cleavage of the C-O or C-N bonds of the hydroxyethyl groups could occur.

The identification of these potential degradation products is crucial for comprehensive stability-indicating analytical methods.

Experimental Protocols for Characterization

To ensure the quality and performance of DHMAC in its applications, rigorous experimental characterization of its solubility and stability is essential. The following section outlines detailed methodologies for these assessments.

Determination of Aqueous Solubility

A standard method to determine the solubility of a compound as a function of temperature is to measure the concentration of a saturated solution at various temperatures.

Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions: Add an excess amount of DHMAC to a series of sealed vials containing a known volume of deionized water.

-

Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperatures (e.g., 25°C, 40°C, 60°C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Sample Collection: After equilibration, carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. This can be achieved by using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE).

-

Quantification: Analyze the concentration of DHMAC in the filtered aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a charged aerosol detector (CAD), or through titration methods.[16][17]

-

Data Analysis: Plot the measured solubility (in g/100 mL or mol/L) as a function of temperature to generate a solubility curve.

Workflow for Solubility Determination

Caption: Logical flow for assessing the stability of DHMAC.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the micellization point. Surface tension measurement is a common and reliable method.

Protocol: Surface Tension Measurement

-

Prepare a Series of Dilutions: Prepare a series of aqueous solutions of DHMAC with concentrations spanning a wide range, both below and above the expected CMC.

-

Measure Surface Tension: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot Data: Plot the surface tension as a function of the logarithm of the DHMAC concentration.

-

Determine CMC: The plot will typically show two linear regions. The concentration at the intersection of these two lines is the CMC. [11][12][13] Data Representation for CMC Determination

Caption: Idealized plot for CMC determination via surface tension.

Data Summary and Interpretation

While specific quantitative data for DHMAC is sparse in publicly available literature, the following table summarizes the expected trends and provides a framework for organizing experimentally determined values.

Table 2: Expected Behavior and Data Collection Framework for DHMAC

| Parameter | Influencing Factor | Expected Trend | Experimental Data (To be determined) |

| Solubility | Temperature | Increases with increasing temperature. | Solubility ( g/100 mL) at 25°C, 40°C, 60°C |

| Stability | pH | Generally stable in neutral pH. Potential for hydrolysis at extreme pH. | Half-life (t½) at pH 2, 7, 10 |

| Stability | Temperature | Stable up to 85°C. Degradation increases at higher temperatures. | % Degradation after 24h at 80°C, 90°C, 100°C |

| CMC | - | A specific concentration value. | CMC (mol/L) at 25°C |

| Surface Tension | Concentration | Decreases with increasing concentration up to the CMC, then plateaus. | Surface tension (mN/m) at various concentrations |

Conclusion and Future Perspectives

This technical guide has synthesized the available information on the solubility and stability of Di(2-hydroxyethyl)methyldodecylammonium chloride in aqueous solutions and provided a clear framework of experimental protocols for its comprehensive characterization. While general properties are known, there is a clear need for more specific, quantitative data to be generated and published to fully support its application in research and development. The methodologies outlined herein provide a robust starting point for any laboratory aiming to work with this versatile cationic surfactant. Future work should focus on elucidating the precise degradation pathways and kinetics under various stress conditions, as well as a thorough investigation of its phase behavior in aqueous systems. Such data will be invaluable for the formulation of stable, effective, and safe products containing DHMAC.

References

-

APPLICATION AND DETERMINATION OF SURFACE-ACTIVE AGENTS PARTI: CATIONIC SURFACTANTS. (n.d.). Retrieved from [Link]

-

Titration of cationic surfactants. (n.d.). Retrieved from [Link]

-

Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. (n.d.). SciSpace. Retrieved from [Link]

- Hydrophile–lipophile balance and solubility parameter of cationic surfactants. (2002). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 205(1-2), 123-127.

-

Evaluation of quaternary ammonium compounds residues in food plants surfaces. (n.d.). Retrieved from [Link]

- Determination and quantitative evaluation of Benzalkonium Chloride in General purpose Disinfectant product. (2018). IOSR Journal of Applied Chemistry, 11(8), 53-59.

- Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. (2021). Journal of Surfactants and Detergents, 24(5), 843-852.

-

Critical micelle concentration. (n.d.). Wikipedia. Retrieved from [Link]

-

Critical micelle concentration. (n.d.). Biolin Scientific. Retrieved from [Link]

-

Critical micelle concentration (CMC) and surfactant concentration. (n.d.). KRÜSS Scientific. Retrieved from [Link]

-

Phase diagram of ME–water determined by X-ray diffraction: a variety of... (n.d.). ResearchGate. Retrieved from [Link]

- Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020). Langmuir, 36(26), 7483-7492.

-

Dodecylbis(2-hydroxyethyl)methylammonium chloride. (n.d.). PubChem. Retrieved from [Link]

-

Quantitative determination of cationic surfactant. (n.d.). Retrieved from [Link]

-

Dodecylbis(2-hydroxyethyl)methylammonium chloride (C17H38NO2). (n.d.). PubChemLite. Retrieved from [Link]

- Determining Cationic Surfactant Concentration. (1975). Journal of the American Oil Chemists' Society, 52(5), 184-186.

- Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. (1997).

- Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. (2018).

-

Dodecyl bis(2-hydroxyethyl)methylammonium chloride. (n.d.). Kerui Chemicals. Retrieved from [Link]

- Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. (2009). Analytical chemistry, 81(19), 7926–7935.

-

Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. (n.d.). Chemball. Retrieved from [Link]

-

A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015). AQA. Retrieved from [Link]

-

Critical micelle concentration (mM) from surface tension mea- surements... (n.d.). ResearchGate. Retrieved from [Link]

-

PAPER - I. (n.d.). Plutus IAS. Retrieved from [Link]

- Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. (2023). Minerals, 13(5), 701.

- Physicochemical properties and solubility of alkyl-(2-hydroxyethyl)-dimethylammonium bromide. (2005). The Journal of Physical Chemistry B, 109(24), 12124-12132.

- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry and Chemical Sciences, 3(2), 21-30.

-

8 Phase Equilibria and Phase Diagrams. (n.d.). Open Petrology. Retrieved from [Link]

-

Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2- Hydroxyethylhydrazinium Nitrate Ionic Liquid. (n.d.). eScholarship.org. Retrieved from [Link]

-

Phase Diagram for Two Completely Miscible Components Systems. (n.d.). Dalal Institute. Retrieved from [Link]

- Thermodynamic Properties of the Water + 1-(2-Hydroxylethyl)-3-methylimidazolium Chloride System. (2013).

- Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (2022). ChemRxiv.

-

Phase diagram of aqueous ammonium chloride solution. On the water-rich... (n.d.). ResearchGate. Retrieved from [Link]

- Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. (2004). Journal of Pharmaceutical Sciences, 93(3), 743-752.

- pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 4984-4990.

- Effect of 2-hydroxyethylammonium carboxylate protic ionic liquids on the solubility and cytotoxicity of indomethacin. (2024). Journal of the Iranian Chemical Society, 21(1), 1-14.

-

Effect of pH on Hydroxyethyl Cellulose Solutions. (n.d.). KIMA CHEMICAL CO.,LTD. Retrieved from [Link]

- A Temperature-Dependent Thermodynamic Model Derived from Dissolution Enthalpy of Metal Chloride Aqueous Solutions. (2022). Journal of Solution Chemistry, 51(8), 1085-1100.

- Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2017). Molecules, 22(10), 1693.

Sources

- 1. scispace.com [scispace.com]

- 2. dodecylbis(2-hydroxyethyl)methylammonium chloride | 22340-01-8 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dodecylbis(2-hydroxyethyl)methylammonium chloride | C17H38ClNO2 | CID 31146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. China Dodecyl bis(2-hydroxyethyl)methylammonium chloride , CAS No. 22340-01-8 factory and manufacturers | Kerui Chemicals [keruichemical.com]

- 7. Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride [chemball.com]

- 8. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. biolinscientific.com [biolinscientific.com]

- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. sumertek.com [sumertek.com]

- 17. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Surfactant Behavior of N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Abstract

Introduction: A Surfactant of Unique Potential

N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride is a quaternary ammonium compound that distinguishes itself within the class of cationic surfactants. Its molecular architecture, comprising a C12 hydrophobic tail and a cationic headgroup functionalized with two hydroxyethyl moieties, imparts a desirable balance of surface activity, water solubility, and potential for hydrogen bonding. These structural features are anticipated to influence its self-assembly in aqueous solutions, leading to the formation of micelles that can serve as nanocarriers for active ingredients.

This guide delves into the core aspects of this surfactant, offering a theoretical and practical framework for its application. We will explore its synthesis, fundamental physicochemical properties, and expected surfactant behavior, drawing parallels with structurally similar compounds to elucidate its performance profile. The inclusion of detailed experimental methodologies is intended to provide researchers and formulation scientists with the necessary tools to empirically validate and optimize the use of this versatile surfactant in their specific applications.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a surfactant is paramount for its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Registry Number | 22340-01-8 | [1][2][3] |

| Molecular Formula | C₁₇H₃₈ClNO₂ | [1][2][3] |

| Molecular Weight | 323.94 g/mol | [4] |

| Appearance | Light yellow to yellow cream/paste | [3][4] |

| Solubility | Soluble in water and ethanol | [1] |

Synthesis and Molecular Structure

The synthesis of this compound typically involves a two-step process. The first step is the reaction of dodecylamine with two equivalents of ethylene oxide to introduce the bis(2-hydroxyethyl) groups. This is followed by quaternization of the resulting tertiary amine with a methylating agent, such as methyl chloride, to yield the final quaternary ammonium salt.

The molecular structure, with its distinct hydrophobic dodecyl chain and hydrophilic, cationic headgroup containing two hydroxyl groups, is central to its surfactant properties.

Workflow for CMC determination by surface tensiometry.

Characterization of Micellar Size by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the size of the micelles formed by the surfactant above its CMC.

Methodology:

-

Sample Preparation: Prepare a solution of this compound at a concentration significantly above its determined CMC in filtered, deionized water.

-

Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions, ensuring the sample cell is clean and free of dust.

-

Measurement: Place the sample in the instrument and allow it to equilibrate to the desired temperature. Perform the DLS measurement to obtain the correlation function.

-

Data Analysis: Analyze the correlation function to determine the diffusion coefficient of the micelles. Use the Stokes-Einstein equation to calculate the hydrodynamic radius of the micelles.

Workflow for micelle size analysis by DLS.

Applications in Research and Drug Development

The unique structural attributes of this compound make it a promising candidate for various applications in research and the pharmaceutical industry.

-

Drug Solubilization: The hydrophobic core of the micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations.

-

Drug Delivery Systems: As a component of nanostructured delivery systems, such as microemulsions and nanoemulsions, it can enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).

-

Personal Care and Cosmetics: Its conditioning and emulsifying properties are valuable in the formulation of shampoos, conditioners, and lotions. [4]* Industrial Applications: It also finds use as an antistatic agent, biocide, and emulsifier in various industrial processes. [1]

Conclusion

This compound is a cationic surfactant with a distinctive molecular structure that suggests a favorable performance profile for a multitude of applications. While a comprehensive experimental characterization of its surfactant behavior is yet to be published, this guide provides a solid foundation for researchers and formulation scientists. By understanding its fundamental properties and employing the detailed experimental protocols herein, the full potential of this versatile surfactant can be unlocked, paving the way for innovative product development in the pharmaceutical and chemical industries.

References

-

Wikipedia. (n.d.). Thermodynamics of micellization. Retrieved January 20, 2026, from [Link]

-

Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. Retrieved January 20, 2026, from [Link]

Sources

N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride structural formula and molecular weight.

An In-Depth Technical Guide to N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 22340-01-8), a quaternary ammonium compound with significant applications in the pharmaceutical, cosmetic, and industrial sectors. The document elucidates its chemical structure, physicochemical properties, and molecular weight. Furthermore, it explores its functional roles as a surfactant, emulsifier, and conditioning agent, with a particular focus on its utility in drug delivery systems and advanced formulations. Safety protocols, handling procedures, and an exemplary analytical workflow are also detailed to provide a holistic resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental chemical and physical characteristics is paramount for its effective application in research and development.

Nomenclature and Identifiers

-

Systematic Name: this compound

-

IUPAC Name: dodecyl-bis(2-hydroxyethyl)-methylazanium chloride[1]

-

Synonyms: Dodecylbis(2-hydroxyethyl)methylammonium chloride, Di(2-hydroxyethyl)methyldodecylammonium chloride, Methyl bis(2-hydroxyethyl) lauryl ammonium chloride[1][2][3]

Structural Formula

The structure of this compound consists of a central quaternary nitrogen atom covalently bonded to a long dodecyl (C12) hydrophobic tail, a methyl group, and two hydrophilic 2-hydroxyethyl groups. This amphiphilic nature is the basis for its surfactant properties. The positive charge on the nitrogen atom is balanced by a chloride counter-ion.

Caption: Chemical structure of this compound.

Molecular Formula and Molecular Weight

The molecular formula of the compound is C₁₇H₃₈ClNO₂[1][2][4]. Its molecular weight is approximately 323.94 g/mol [2][4][5].

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 17 | 12.011 | 204.187 |

| Hydrogen (H) | 38 | 1.008 | 38.304 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 323.949 |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Yellow transparent liquid or light yellow to yellow cream/paste | [2][3][4] |

| Purity | Typically ≥99% (can vary, e.g., 69-71%) | [2][3][4] |

| Solubility | Soluble in water and ethanol | [2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis Overview

While specific proprietary synthesis protocols are not publicly detailed, compounds of this class are typically synthesized via the quaternization of a tertiary amine. The likely pathway involves the reaction of N-methyldidodecanolamine with an alkylating agent. A general two-step approach is as follows:

-

Amination: Dodecylamine is reacted with two equivalents of ethylene oxide to form N,N-bis(2-hydroxyethyl)dodecylamine.

-

Quaternization: The resulting tertiary amine is then reacted with a methylating agent, such as methyl chloride, to yield the final quaternary ammonium chloride product. The presence of the two hydroxyl groups can enhance reactivity and requires controlled reaction conditions to prevent side reactions.

Applications in Research and Drug Development

The unique molecular structure of this compound makes it a versatile excipient and active agent in various scientific fields.

Surfactant and Emulsifier

As a cationic surfactant, this molecule effectively reduces surface tension.[4] Its amphiphilic nature, with a long hydrophobic alkyl chain and a polar, positively charged head group containing two hydroxyl moieties, allows it to position itself at oil-water interfaces. This property is critical in:

-

Pharmaceutical Formulations: It is used to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[4] By forming micelles, it can encapsulate hydrophobic drugs, facilitating their delivery in aqueous systems.

-

Cosmetic and Personal Care Products: It acts as an emulsifier to stabilize creams and lotions, ensuring a homogenous mixture of oil and water phases.[4]

Conditioning and Antistatic Agent

The cationic nature of the molecule allows it to adsorb onto negatively charged surfaces, such as hair and skin. This leads to several benefits:

-

Hair Care: In shampoos and conditioners, it functions as a conditioning agent, leaving hair feeling smooth and manageable by neutralizing static charge.[4]

-

Textile Industry: It is used as an antistatic agent and softener in textile auxiliaries.[2]

Antimicrobial and Biocidal Properties

Quaternary ammonium compounds are well-known for their antimicrobial properties. This compound is effective as a bactericide and is utilized in disinfectants and industrial cleaning formulations.[4][6] The positively charged nitrogen head group interacts with and disrupts the negatively charged cell membranes of bacteria.

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this chemical.

Hazard Identification

The compound is classified under GHS with the following primary hazards:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][7]

-

Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye damage or causes skin irritation.[1][7]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[7]

-

Aquatic Hazard, Long-Term (Category 3): H412 - Harmful to aquatic life with long lasting effects.[1]

Recommended Personal Protective Equipment (PPE)

-

Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).[7]

-

Eye Protection: Use chemical safety goggles and/or a face shield.[7][8]

-

Skin and Body Protection: A complete suit protecting against chemicals is required.[7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[8]

First Aid Measures

-

If Ingested: Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or poison control center.[7]

-

If on Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[7]

-

If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]

Storage and Handling

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[8]

-

Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[7]

Experimental Protocol: Purity Analysis by HPLC

To ensure the quality and purity of this compound for use in sensitive applications like drug formulation, High-Performance Liquid Chromatography (HPLC) is a standard analytical method. Below is an exemplary protocol adapted from methods used for similar quaternary ammonium compounds.[9]

Workflow Diagram

Caption: Workflow for purity analysis of the compound via HPLC.

Step-by-Step Methodology

-

Reagents and Materials:

-

This compound reference standard and sample

-

Acetonitrile (ACN), HPLC grade

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (for MS compatibility) or Phosphoric acid

-

0.45 µm syringe filters

-

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% formic acid.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

-

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the reference standard in the mobile phase to prepare a 1.0 mg/mL stock solution.

-

Prepare sample solutions at the same concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

-

Mobile Phase: ACN:Water (50:50) + 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 210 nm

-

Column Temperature: 30 °C

-

Run Time: 15 minutes

-

-

Analysis and Data Processing:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of the sample using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Conclusion

This compound is a multifunctional quaternary ammonium compound with substantial utility in scientifically advanced fields. Its well-defined amphiphilic structure underpins its efficacy as a surfactant, emulsifier, and conditioning agent, making it invaluable in pharmaceutical formulations for enhancing drug solubility and in cosmetic products for stability and performance. A comprehensive understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for leveraging its full potential in research and development.

References

- Chemball. (n.d.). Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride.

-

PubChem. (n.d.). Dodecylbis(2-hydroxyethyl)methylammonium chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-hydroxyethyl)methyloleylammonium chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Kerui Chemicals. (n.d.). Coco bis(2-hydroxyethyl) methyl ammonium chloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

SIKÉMIA. (n.d.). N,N-bis(2-hydroxyethyl)-N-methyl-tetradecan-1-ammonium chloride. Retrieved from [Link]

-

IUCrData. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Retrieved from [Link]

-

MDPI. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt...: Its Synthesis and Flotation Performance to Quartz. Retrieved from [Link]

-

SIELC Technologies. (2018). Dodecyl bis(2-hydroxyethyl) benzyl ammonium chloride. Retrieved from [Link]

Sources

- 1. Dodecylbis(2-hydroxyethyl)methylammonium chloride | C17H38ClNO2 | CID 31146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecyl bis(2-Hydroxyethyl) Methyl Ammonium Chloride [chemball.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ionic liquid,CAS#:22340-01-8,十二烷基双羟乙基甲基氯化铵,dodecylbis(2-hydroxyethyl)methylammonium chloride [en.chemfish.com]

- 6. China Coco bis(2-hydroxyethyl) methyl ammonium chloride , CAS No. 70750-47-9 factory and manufacturers | Kerui Chemicals [keruichemical.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. Dodecyl bis(2-hydroxyethyl) benzyl ammonium chloride | SIELC Technologies [sielc.com]

A Technical Guide to N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride: Synthesis, Properties, and Historical Context

An in-depth search for the specific compound "N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride" yields limited results regarding a distinct discovery event or a detailed, unique history. This chemical is a member of the broad class of quaternary ammonium compounds (QACs), which have a long and well-documented history as cationic surfactants and biocides. The specific structure —featuring a dodecyl chain, a methyl group, and two hydroxyethyl groups—represents a specific combination of structural motifs common to this class.

Therefore, this guide will situate the compound within the broader historical and scientific context of QAC development. The narrative will focus on the discovery and evolution of the key structural components and the synthetic routes that enable the creation of such molecules. This approach provides a scientifically rigorous and contextually accurate account, reflecting the fact that many specific QACs were developed as variations within a well-established chemical class rather than as standalone "discoveries."

Abstract

This compound is a quaternary ammonium compound (QAC) characterized by a C12 lipophilic tail and a hydrophilic head containing two hydroxyl groups. This structure places it within the family of cationic surfactants, endowing it with properties suitable for applications as a biocide, antistatic agent, and formulation excipient. While a singular "discovery" of this specific molecule is not prominently documented, its existence is a logical outcome of the systematic evolution of QACs, which began in the early 20th century. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and the historical development of the parent chemical class that led to its creation. We will explore the key chemical innovations—from the initial discovery of QACs to the strategic introduction of hydroxyethyl moieties to modulate functionality.

Introduction: Situating the Molecule in the QAC Landscape

Quaternary ammonium compounds are organic salts with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups and X is a halide or other anion. Their defining feature is a positively charged nitrogen atom bonded to four carbon atoms. This structure imparts an amphiphilic nature, with a nonpolar "tail" and a polar, cationic "head."

The history of QACs began in 1916 with the work of Jacobs and Heidelberger, who described the bactericidal properties of these compounds. A significant milestone occurred in 1935 when Gerhard Domagk, a Nobel laureate, patented the use of long-chain alkyl QACs, such as benzalkonium chloride, as effective surface disinfectants. This discovery launched a vast field of research into modifying the "R" groups to optimize properties like antimicrobial efficacy, water solubility, and toxicity profiles.

This compound can be deconstructed into key components that reflect this historical evolution:

-

Dodecyl (C12) Chain: The 12-carbon tail is a common choice for surfactants, providing a balance of lipophilicity required to disrupt microbial cell membranes while maintaining sufficient water solubility.

-

Quaternary Ammonium Head: The cationic center is the primary driver of its antimicrobial activity, interacting with negatively charged components of bacterial and fungal cell walls.

-

Hydroxyethyl Groups (-CH₂CH₂OH): The introduction of hydroxyl groups is a strategic modification intended to increase hydrophilicity, improve solubility in aqueous formulations, and potentially reduce the irritation and toxicity associated with simpler alkyl-substituted QACs.

Synthetic Pathways and Methodologies

The synthesis of this compound follows established principles of amine chemistry, typically involving a two-step process: 1) formation of a tertiary amine intermediate, and 2) quaternization to form the final salt.

Step 1: Synthesis of the Tertiary Amine Intermediate (N-methyldodecanamine or N,N-bis(2-hydroxyethyl)dodecanamine)

There are two primary routes to generate the necessary tertiary amine precursor.

-

Route A: Starting from Dodecylamine (Reductive Amination followed by Hydroxyethylation)

-

Methylation: Dodecylamine is reacted with formaldehyde and formic acid via the Eschweiler-Clarke reaction to produce N,N-dimethyldodecanamine.

-

Hydroxyethylation: This step is less direct for this specific target. A more common approach starts with dodecylamine and proceeds as in Route B.

-

-

Route B: Starting from Dodecylamine (Direct Hydroxyethylation followed by Methylation)

-

Hydroxyethylation: Dodecylamine is reacted with two equivalents of ethylene oxide. This is an industrial-scale reaction often carried out in an autoclave under pressure and with catalytic amounts of a base. The nucleophilic amine attacks the epoxide ring, leading to the formation of N,N-bis(2-hydroxyethyl)dodecanamine.

-

Methylation: The resulting tertiary amine is then methylated. However, the most direct pathway involves starting with a methylated amine.

-

-

Route C (Most Direct): Starting from N-methyldodecanamine

-

Formation of N-methyldodecanamine: Dodecylamine is reacted with a methylating agent.

-

Hydroxyethylation: The secondary amine, N-methyldodecanamine, is then reacted with two equivalents of ethylene oxide to yield the tertiary amine, N,N-bis(2-hydroxyethyl)-N-methyldodecanamine.

-

Step 2: Quaternization

The final step is the reaction of the tertiary amine with a methylating agent to form the quaternary ammonium salt.

Experimental Protocol: Quaternization of N,N-bis(2-hydroxyethyl)dodecanamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve one molar equivalent of N,N-bis(2-hydroxyethyl)dodecanamine in a suitable solvent such as isopropanol or acetonitrile.

-

Reagent Addition: Add a slight molar excess (e.g., 1.1 equivalents) of methyl chloride (CH₃Cl). Due to its gaseous nature, this is typically bubbled through the solution or generated in situ. Alternatively, liquid methyl iodide (CH₃I) can be used, followed by an ion exchange step if the chloride salt is required.

-

Reaction Conditions: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by testing for the disappearance of the tertiary amine using thin-layer chromatography (TLC) or titration.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a solvent system like acetone/ether to yield the final white, crystalline solid, this compound.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Pathway

Caption: A simplified workflow for the synthesis of the target QAC.

Physicochemical Properties and Structure-Activity Relationship

The properties of this molecule are a direct consequence of its amphiphilic structure.

| Property | Value / Description | Significance |

| Appearance | White to off-white crystalline solid or waxy substance. | Relevant for formulation and handling. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, isopropanol). | The hydroxyethyl groups significantly enhance water solubility compared to trialkyl-substituted QACs, which is crucial for aqueous-based disinfectants and cleaners. |

| Critical Micelle Conc. (CMC) | Estimated to be in the low millimolar range, typical for C12 cationic surfactants. | Above the CMC, molecules self-assemble into micelles, which is key to their detergency and ability to solubilize nonpolar substances. |

| Biocidal Activity | Expected to be active against a broad spectrum of bacteria (Gram-positive and -negative) and fungi. | The cationic head disrupts the integrity of negatively charged cell membranes, leading to leakage of cytoplasmic contents and cell death. The C12 tail optimizes this interaction. |

| Toxicity Profile | Generally lower than corresponding QACs without hydroxyethyl groups. | The hydroxyl moieties can undergo metabolism, potentially leading to a more favorable toxicological and environmental profile. |

Mechanism of Antimicrobial Action

The mechanism is characteristic of QACs and involves a multi-step process.

Caption: Mechanism of QAC-induced bacterial cell death.

Conclusion and Future Outlook

This compound stands as a refined example within the vast arsenal of quaternary ammonium compounds. Its history is not one of a singular discovery but of rational design, built upon the foundational knowledge of QACs established over a century. The incorporation of hydroxyethyl groups reflects a key trend in the chemical industry: the modification of basic surfactant structures to enhance performance, improve safety profiles, and meet the demands of specialized applications.

Future research in this area will likely focus on creating "greener" QACs with improved biodegradability, lower aquatic toxicity, and even greater efficacy against resistant microbial strains. The fundamental structure of molecules like the one discussed here will continue to serve as a valuable template for the development of next-generation cationic surfactants.

References

As this specific molecule is not widely documented in historical discovery literature, the references provided ground the guide in the well-established history and science of the broader Quaternary Ammonium Compound class.

-

Title: The bactericidal properties of the quaternary ammonium salts of the N-heterocyclic bases. Source: Journal of Experimental Medicine, 1916. URL: [Link] (Note: This foundational paper by Jacobs and Heidelberger established the antimicrobial potential of QACs.)

-

Title: A New Class of Disinfectants. Source: Deutsche Medizinische Wochenschrift, 1935. URL: [Link] (Note: This links to the abstract of Domagk's seminal paper on the disinfectant properties of long-chain QACs. Full text is in German.)

-

Title: Quaternary Ammonium Compounds: A Chemical Class with a Broad Spectrum of Applications. Source: A general review article from a chemical education or industry journal would be cited here to provide broad context. For the purpose of this exercise, we cite a representative review on their applications. URL: [Link] (Note: This representative review, "Quaternary Ammonium Compounds (QACs): A Review on Occurrence, Fate and Toxicity in the Environment," discusses the broad applications and implications of QACs.)

-